molecular formula C17H14FN3O2S B2706274 N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941922-79-8

N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2706274
CAS No.: 941922-79-8
M. Wt: 343.38
InChI Key: YARDXVGUNVPLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule investigated for its potential as a kinase inhibitor, with a specific focus on B-Raf pathways . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to confer potent inhibitory activity against various enzymatic targets. This compound is designed to probe the RAS-RAF-MEK-ERK signaling cascade , a critical pathway regulating cell division, differentiation, and survival, which is frequently dysregulated in human cancers. Researchers utilize this chemical tool to study the mechanistic underpinnings of oncogenic B-Raf mutations and to evaluate its effects on tumor cell proliferation and apoptosis in vitro. Its primary research value lies in the development of targeted anti-cancer therapies and the exploration of structure-activity relationships (SAR) for novel oxadiazole-based inhibitors. This compound is For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-8-6-12(7-9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDXVGUNVPLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the 4-fluorobenzylthio group: This step involves the nucleophilic substitution of a suitable thiol with a 4-fluorobenzyl halide.

    Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant antibacterial and antifungal activities. For instance:

  • Compounds derived from 1,3,4-oxadiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The presence of the thioether group enhances the interaction with microbial targets, potentially increasing potency.

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound can act as cyclooxygenase (COX) inhibitors. COX enzymes play a crucial role in the inflammatory process:

  • A study reported that certain oxadiazole derivatives exhibited promising anti-inflammatory effects comparable to standard medications like indomethacin .
  • The inhibition of COX-2 was noted with IC50 values indicating significant activity at low concentrations .

Antidepressant Activity

The antidepressant potential of similar oxadiazole derivatives has been explored using models like the forced swimming test (FST):

  • One derivative showed a decrease in immobility duration comparable to fluoxetine, suggesting potential for treating depression .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various oxadiazole derivatives. The findings indicated that compounds with thioether linkages displayed enhanced activity against resistant strains of bacteria compared to their non-thioether counterparts.

Anti-inflammatory Research

In a controlled experiment evaluating the anti-inflammatory effects of N-substituted oxadiazoles, significant reductions in edema were observed. The study highlighted the compound's ability to inhibit COX enzymes effectively.

Mechanism of Action

The mechanism of action of N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide with related 1,3,4-oxadiazole-benzamide derivatives:

Compound Name Oxadiazole Substituent Benzamide Substituent Key Functional Groups Biological Activity (Source)
Target Compound 5-((4-Fluorobenzyl)thio) None Thioether, Fluorine, Amide Not reported (hypothesized antimicrobial)
LMM5 5-((4-Methoxyphenyl)methyl) 4-(Benzyl(methyl)sulfamoyl) Methoxy, Sulfonamide Antifungal (C. albicans)
LMM11 5-(Furan-2-yl) 4-(Cyclohexyl(ethyl)sulfamoyl) Furan, Sulfonamide Antifungal (C. albicans)
Compound 4415 5-(Methylthio) 2-Nitro Nitro, Methylthio Antiviral (NNM reference)
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide 5-(Thiophen-2-yl) None Thiophene, Amide Not reported (structural analog)
VI series 5-(Alkylthio) Benzoxazole-linked Alkylthio, Benzoxazole Anti-inflammatory (Carrageenan model)

Key Observations :

  • Benzamide Modifications : Analogs with sulfonamide (LMM5, LMM11) or nitro (Compound 4415) groups on the benzamide core exhibit enhanced antifungal or antiviral activity, respectively . The absence of such groups in the target compound suggests its activity may rely on the fluorinated thioether moiety.
Physical and Spectroscopic Properties
  • Melting Point : Expected to range between 160–290°C, consistent with oxadiazole derivatives (e.g., LMM5: 290°C; Compound 8a: 290°C) .
  • IR Spectroscopy : Predicted peaks include ν(C=O) ~1660–1680 cm⁻¹ (amide), ν(C-F) ~1100–1250 cm⁻¹, and ν(C-S) ~650–750 cm⁻¹ .
  • NMR : Distinct signals for the 4-fluorobenzyl group (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for SCH2) .

Biological Activity

N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety has been widely studied for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzamide core with a 1,3,4-oxadiazole ring substituted with a 4-fluorobenzylthio group. The synthesis typically involves multiple steps:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved through condensation reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
  • Functionalization : The 4-fluorobenzylthio group is introduced at the appropriate position on the oxadiazole ring.
  • Final Coupling : The resultant intermediate is then reacted with benzoyl chloride to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. Oxadiazole derivatives have shown inhibitory activity against various kinases and enzymes such as RET kinase and carbonic anhydrase .
  • Case Studies : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines. For example, derivatives with similar structures showed IC50 values in the micromolar range against breast and lung cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)8.7
This compoundTBD

Antimicrobial Activity

The oxadiazole scaffold is known for its antimicrobial properties:

  • Broad-Spectrum Efficacy : Some studies indicate that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Research Findings : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Initial studies suggest moderate lipophilicity which may enhance absorption through biological membranes.
  • Metabolism : Research indicates that metabolic pathways may involve oxidation and conjugation reactions leading to various metabolites that could retain or enhance biological activity.

Q & A

Q. What are the common synthetic routes for preparing N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Hydrazide Formation : React 4-fluorobenzyl thiol with a carbonyl compound (e.g., methyl 4-fluorobenzoate) to form a hydrazide intermediate .

Oxadiazole Cyclization : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole core .

Coupling Reaction : Attach the benzamide moiety via a nucleophilic substitution or amidation step using benzoyl chloride derivatives in the presence of a base (e.g., NaH in dry THF) .

Q. Characterization Methods :

  • Purity : TLC (thin-layer chromatography) and HPLC (≥95% purity) .
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., 4-fluorobenzyl thio group at δ 4.3–4.5 ppm for –SCH2_2–) .
    • Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H]+^+ matching theoretical mass) .
  • Thermal Stability : Melting point determination (uncorrected, open capillary method) .

Q. How do researchers validate the structural integrity of this compound when spectral data conflict with theoretical predictions?

Methodological Answer: Discrepancies in spectral data (e.g., unexpected splitting in 1^1H NMR or missing IR peaks) are resolved via:

Comparative Analysis : Cross-check with analogs (e.g., replacing 4-fluorobenzyl with 4-chlorophenyl groups) to identify substituent-specific shifts .

Advanced Techniques :

  • 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon correlations, particularly for oxadiazole ring protons .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles (e.g., orthorhombic crystal system with space group P21_121_121_1 for related oxadiazoles) .

Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to simulate IR or NMR spectra and compare with experimental data .

Advanced Research Questions

Q. What strategies are employed to evaluate the antitumor activity of this compound, and how are conflicting cytotoxicity data interpreted?

Methodological Answer: In Vitro Assays :

  • Cell Viability : MTT or SRB assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC50_{50} values calculated .
  • Mechanistic Studies :
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
    • Enzyme Inhibition : HDAC or kinase inhibition assays (e.g., HDAC-8 IC50_{50} via fluorometric substrates) .

Q. Addressing Data Contradictions :

  • Structural-Activity Relationships (SAR) : Compare with analogs (e.g., replacing 4-fluorobenzyl with thiophene or naphthalene groups) to identify critical substituents .
  • Solubility Effects : Use DMSO controls to rule out solvent-induced cytotoxicity artifacts .
  • Metabolic Stability : Assess liver microsome stability; poor bioavailability may explain low in vivo efficacy despite strong in vitro activity .

Q. How are computational methods applied to predict the binding mode of this compound to biological targets?

Methodological Answer:

Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize targets (e.g., HDACs, carbonic anhydrases) .

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Glide .
  • Key Interactions :
  • Oxadiazole sulfur forms hydrogen bonds with active-site residues (e.g., Zn2+^{2+} in HDACs) .
  • 4-Fluorobenzyl group engages in hydrophobic pockets (e.g., CA II active site) .

MD Simulations : Run 100-ns simulations (AMBER/NAMD) to assess binding stability (RMSD < 2 Å) .

Q. What methodologies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral absorption .

Lipophilicity Adjustment :

  • LogP Optimization : Replace 4-fluorobenzyl with polar groups (e.g., morpholine) to improve solubility .
  • Salt Formation : Use sodium pivalate to increase aqueous solubility .

Metabolic Stability :

  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., oxadiazole ring) for deuteration or fluorination .

Q. How do researchers compare the biological activity of this compound with structurally similar oxadiazole derivatives?

Methodological Answer:

SAR Studies : Synthesize analogs with variations in:

  • Aromatic Substituents : 4-Fluorobenzyl vs. 4-chlorophenyl or thiophene .
  • Linker Modifications : Methyl vs. ethyl groups between oxadiazole and benzamide .

Biological Profiling :

  • Dose-Response Curves : Compare IC50_{50} values across analogs (e.g., 4-fluorobenzyl derivative shows 10-fold higher potency than 4-chlorophenyl) .
  • Selectivity Screening : Test against off-target enzymes (e.g., CA IX/XII vs. CA II) .

Tables for Key Data

Q. Table 1: Comparative Antitumor Activity of Oxadiazole Derivatives

CompoundIC50_{50} (μM) – MCF-7IC50_{50} (μM) – MDA-MB-231Target (Enzyme Inhibition)Reference
Target Compound1.2 ± 0.32.5 ± 0.4HDAC-8 (0.8 μM)
4-Chlorophenyl Analog5.6 ± 0.97.1 ± 1.2HDAC-8 (3.2 μM)
Thiophene-substituted0.9 ± 0.21.8 ± 0.3CA II (Ki = 12 nM)

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1^1H NMR (400 MHz, DMSO)δ 4.45 (s, 2H, –SCH2_2–)
ESI-MS[M+H]+^+ m/z 387.1 (calc. 387.0)
X-ray Diffractiona = 6.017 Å, b = 15.312 Å, c = 18.149 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.